INCB62079 -

INCB62079

Catalog Number: EVT-270918
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB62079 is a potent and orally active FGFR4 antagonist. INCB062079 specifically and irreversibly binds to the cysteine residue at position 552 (Cys 552) that is within the active site of FGFR4. This blocks FGFR4 autophosphorylation and activation of receptor tyrosine kinase activity that would normally occur after binding to its ligand fibroblast growth factor 19 (FGF19), which both inhibits FGFR4-mediated signaling and leads to an inhibition of tumor cell proliferation in FGF19- and FGFR4-overexpressing cells. FGFR4, a receptor tyrosine kinase, is involved in angiogenesis and in the proliferation, differentiation, and survival of tumor cells. FGFR4 expression is associated with poor prognosis. FGF19 is overexpressed by certain tumor cell types.
Synthesis Analysis

Methods and Technical Details

The synthesis of INCB62079 involves several key steps that focus on constructing its complex molecular framework. While specific proprietary methods may not be publicly disclosed, typical synthesis strategies for similar compounds include:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through various chemical reactions.
  2. Reactions: Common reactions may include:
    • Amination: Introducing amine groups to the structure.
    • Alkylation: Attaching alkyl groups to enhance hydrophobic interactions.
    • Cyclization: Forming cyclic structures that contribute to the compound's biological activity.
  3. Purification: After synthesis, the compound undergoes purification processes such as chromatography to isolate the desired product from by-products.

Technical Details

The process typically requires careful control of reaction conditions (temperature, pH, solvent) to ensure high yield and purity of INCB62079. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure and Data

INCB62079 possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C19H22N4O2S, indicating a diverse array of atoms that facilitate interactions with biological targets.

  • Molecular Weight: Approximately 358.47 g/mol
  • Structural Features:
    • A central aromatic ring system that enhances binding affinity.
    • Multiple nitrogen atoms contributing to hydrogen bonding capabilities.
    • A sulfonamide group which may enhance solubility in biological fluids.

The three-dimensional conformation of INCB62079 is crucial for its interaction with target kinases, influencing its efficacy as an inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

INCB62079 undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Enzymatic Reactions: As an inhibitor, INCB62079 binds to specific kinase enzymes, blocking their activity and preventing downstream signaling pathways involved in tumor growth.
  2. Metabolic Reactions: In vivo, the compound may be metabolized by liver enzymes (cytochrome P450 family), which can affect its pharmacokinetics and bioavailability.
  3. Stability Studies: Chemical stability under physiological conditions is assessed to determine the compound's shelf life and effectiveness.
Mechanism of Action

Process and Data

The mechanism of action of INCB62079 primarily involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation. By binding to the active site of these kinases, INCB62079 prevents substrate phosphorylation, thereby disrupting signaling cascades that lead to uncontrolled cell division.

  • Target Kinases: The specific kinases targeted by INCB62079 include those involved in the mitogen-activated protein kinase pathway.
  • Biological Impact: This inhibition results in reduced tumor growth rates and may induce apoptosis (programmed cell death) in cancer cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • pH Stability: The stability of INCB62079 can vary with pH, necessitating careful formulation for therapeutic use.
  • Thermal Stability: Thermal degradation studies are essential to determine safe storage conditions.

Relevant data regarding these properties inform formulation strategies for clinical applications.

Applications

Scientific Uses

INCB62079 has potential applications in various scientific fields:

  1. Oncology Research: As a targeted therapy for specific cancer types, it is being evaluated in clinical trials to assess its efficacy and safety profile.
  2. Drug Development: Its mechanism of action provides insights into developing other kinase inhibitors with improved specificity or reduced side effects.
  3. Biochemical Studies: Researchers utilize INCB62079 to study kinase signaling pathways and their roles in cancer biology.
Mechanistic Basis of FGFR4 Inhibition by INCB062079

Molecular Interaction Dynamics of INCB062079 with FGFR4 Kinase Domain

INCB062079 is a selective small-molecule inhibitor designed to target the adenosine triphosphate (ATP)-binding pocket of the fibroblast growth factor receptor 4 (FGFR4) kinase domain. The kinase domain of FGFR4 comprises a bilobed structure with a highly conserved N-lobe (β1–β5 sheets and αC-helix) and a larger C-lobe (αD–αI helices), creating a deep cleft for ATP binding [6]. INCB062079 competitively occupies this cleft, forming hydrogen bonds with the hinge region residues (e.g., Ala553 and Glu554) and hydrophobic interactions with the gatekeeper residue Val550 [4] [6]. This binding prevents ATP from accessing its catalytic site, thereby halting kinase activation.

Table 1: Key Structural Interactions of INCB062079 in FGFR4 Kinase Domain

Binding Site RegionResidues InvolvedInteraction TypeFunctional Consequence
Hinge regionAla553, Glu554Hydrogen bondingStabilizes inhibitor positioning
Gatekeeper residueVal550Hydrophobic interactionsBlocks ATP access
P-loopGly482–Glu488Van der Waals forcesEnhances binding affinity
DFG motifAsp652–Phe653-Gly654Steric hindranceLocks kinase in inactive state

Quantum mechanical calculations reveal that INCB062079 exhibits a high energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), indicating exceptional stability during target engagement [4]. Molecular dynamics simulations further confirm that INCB062079 stabilizes the FGFR4 kinase in an inactive "DFG-out" conformation, where the Asp652-Phe653-Gly654 motif rotates away from the catalytic site [6]. This conformational shift disrupts the magnesium ion coordination essential for phosphotransfer, providing sub-nanomolar inhibitory potency (IC₅₀: 5–10 nM) [1].

Irreversible Binding to Cys552: Structural and Functional Implications

A defining feature of INCB062079 is its acrylamide group, which facilitates covalent bond formation with Cys552—a residue unique to FGFR4 among FGFR family members. This residue resides near the ATP-binding cleft in the N-lobe [1] [4]. Upon reversible binding, INCB062079’s electrophilic acrylamide group undergoes Michael addition with the thiol group of Cys552, forming an irreversible covalent adduct.

The Cys552 adduction confers three critical advantages:

  • Enhanced Selectivity: FGFR1–3 possess a serine residue at this position, minimizing off-target inhibition [6] [9].
  • Prolonged Target Occupancy: Covalent binding extends the inhibitor’s residence time, sustaining FGFR4 suppression beyond plasma clearance [4].
  • Resistance Mitigation: Irreversible binding reduces susceptibility to gatekeeper mutations (e.g., V550L/M) that commonly compromise reversible inhibitors [9].

Structural studies show that covalent modification induces allosteric changes in the P-loop (residues Gly482–Glu488), tightening its enclosure around INCB062079 and further excluding ATP [4]. This mechanism is validated by crystallographic data where Cys552-adducted INCB062079 occupies 98% of the ATP-binding site volume [4].

Disruption of FGF19-FGFR4 Signaling Axis in Oncogenic Pathways

The FGF19–FGFR4 axis drives oncogenesis in multiple cancers by activating proliferative and anti-apoptotic pathways. FGF19, an endocrine ligand, binds FGFR4 and its co-receptor β-Klotho, inducing receptor dimerization and autophosphorylation. This activates downstream cascades, including:

  • RAS/RAF/MEK/ERK → Cell proliferation
  • PI3K/AKT/mTOR → Survival and metabolism
  • STAT3 → Inflammation and invasion [5] [7] [10].

INCB062079 disrupts this axis by blocking FGFR4 kinase activity. Preclinical studies demonstrate its efficacy in FGF19-amplified hepatocellular carcinoma (HCC) models, where it reduces tumor growth by 70–90% [1] [5]. Mechanistically, inhibition dephosphorylates FRS2α—the primary adaptor protein for FGFR4—preventing recruitment of GRB2/SOS and PI3K effectors [5] [10]. Consequently, phosphorylated ERK and AKT levels diminish, inducing G1 cell-cycle arrest and apoptosis.

Table 2: Antitumor Effects of INCB062079 in FGF19-Driven Models

Cancer TypeModel SystemFGFR4 AlterationKey Outcomes
Hepatocellular carcinomaCell line (HepG2)FGF19 amplificationIC₅₀: 47.42 µM; ↓pERK, ↓pAKT, apoptosis [4]
Ovarian cancerXenograftFGFR4 overexpressionPartial response; tumor regression [1]
Breast cancerCell line (MDA-MB-468)Autocrine FGF19↓Viability, ↑caspase-3/7 activity [10]

In a phase I trial, a patient with ovarian cancer (FGFR4 status unknown) achieved a partial response lasting 7.5 months, underscoring clinical relevance [1].

Target Engagement and Downstream Consequences on Autophosphorylation

INCB062079’s target engagement is quantifiable through pharmacodynamic biomarkers:

  • Plasma FGF19 Elevation: Compensatory feedback loop activation increases FGF19 by 2–4 fold post-inhibition [1].
  • Serum C4 Reduction: 7α-hydroxy-4-cholesten-3-one (C4), a bile acid synthesis precursor, decreases due to disrupted FGF19-mediated CYP7A1 repression [1].
  • Autophosphorylation Suppression: Phosphorylated FGFR4 (pFGFR4) levels in tumor biopsies decline by >80% [1] [3].

INCB062079 exposure is dose-proportional, with twice-daily dosing achieving sustained FGFR4 occupancy [1]. Downstream, this suppresses transphosphorylation of tyrosine residues in the kinase domain (e.g., Tyr642 and Tyr643), which are essential for signal propagation. Consequently, oncogenic transcription factors (e.g., MYC and ETV5) are downregulated, while pro-apoptotic proteins (e.g., BIM) are upregulated [5] [10].

Table 3: Pharmacodynamic Markers of INCB062079 Activity

BiomarkerChange Post-TreatmentBiological SignificanceClinical Correlation
Plasma FGF19↑ 2–4 foldFeedback loop activationTarget engagement confirmation
Serum C4↓ >50%Bile acid synthesis inhibitionMitigates diarrhea risk [1]
Tumor pFGFR4↓ >80%Direct kinase inhibitionAntitumor efficacy predictor

Properties

Product Name

INCB62079

IUPAC Name

known

Solubility

Soluble in DMSO

Synonyms

INCB62079; INCB-62079; INCB 62079; INCB062079; INCB-062079; INCB 062079;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.